molecular formula C8H15NO2 B12863244 (2S,3R)-Methyl 3-ethylpyrrolidine-2-carboxylate

(2S,3R)-Methyl 3-ethylpyrrolidine-2-carboxylate

Cat. No.: B12863244
M. Wt: 157.21 g/mol
InChI Key: AVIDDEJFXYOMDO-RQJHMYQMSA-N
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Description

(2S,3R)-Methyl 3-ethylpyrrolidine-2-carboxylate is a chiral compound with the molecular formula C8H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Methyl 3-ethylpyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethylamine and methyl acrylate.

    Cyclization: The reaction involves the cyclization of these starting materials to form the pyrrolidine ring.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (2S,3R) enantiomer.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

    Chromatographic Techniques: Employing chromatography for the purification and separation of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Methyl 3-ethylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Various nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Introduction of new functional groups such as amines or alcohols.

Scientific Research Applications

(2S,3R)-Methyl 3-ethylpyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3R)-Methyl 3-ethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-Methylpyrrolidine-2-carboxylate: A similar compound with a methyl group instead of an ethyl group.

    (2S,3R)-3-Ethylpyrrolidine-2-carboxylic acid: The carboxylic acid derivative of the compound.

Uniqueness

(2S,3R)-Methyl 3-ethylpyrrolidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both methyl and ethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-6-4-5-9-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

AVIDDEJFXYOMDO-RQJHMYQMSA-N

Isomeric SMILES

CC[C@@H]1CCN[C@@H]1C(=O)OC

Canonical SMILES

CCC1CCNC1C(=O)OC

Origin of Product

United States

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